An In-depth Technical Guide to the Fundamental Properties of Sodium Ethanethiolate
An In-depth Technical Guide to the Fundamental Properties of Sodium Ethanethiolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ethanethiolate (NaSEt) is a potent organosulfur nucleophile and a versatile reagent in organic synthesis.[1][2] As the sodium salt of ethanethiol (B150549), it provides a readily available source of the ethanethiolate anion (CH₃CH₂S⁻), which is highly effective in forming carbon-sulfur bonds.[2][3] This property makes it a cornerstone reagent for the synthesis of thioethers and for the cleavage of ether linkages, particularly in the deprotection of aryl methyl ethers.[2][3] Its utility is prominent in the pharmaceutical and fine chemical industries, where the introduction of sulfur-containing moieties can significantly influence the biological activity and pharmacokinetic properties of molecules.[2] This guide provides a comprehensive overview of the fundamental properties, synthesis, key reactions, and safety protocols associated with sodium ethanethiolate.
Chemical and Physical Properties
Sodium ethanethiolate is typically a white to light-yellow or beige solid with a characteristic stench.[4][5] It is an ionic compound consisting of a sodium cation (Na⁺) and an ethanethiolate anion (C₂H₅S⁻).[6] Upon exposure to moisture, it can hydrolyze to produce ethanethiol, which has a noxious "rotten egg" smell.[1]
General Properties
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 811-51-8[7] |
| Molecular Formula | C₂H₅NaS[8] |
| Molecular Weight | 84.12 g/mol [7] |
| Synonyms | Ethanethiol sodium salt, Ethyl mercaptan sodium salt, Sodium thioethoxide[1][8] |
Physical Properties
There are some discrepancies in the reported physical properties of sodium ethanethiolate in the literature. While some sources have cited a melting point of -147.8°C and a boiling point of 35.1°C, these values are more characteristic of ethanethiol and are inconsistent with the description of sodium ethanethiolate as a solid salt. The most reliable data describes it as a solid at room temperature.
Table 2: Physical Properties
| Property | Value |
| Appearance | White to light yellow or beige solid/powder/crystals[4][6] |
| Odor | Stench[5] |
| Solubility | Soluble in water and polar organic solvents.[1][6] Slightly soluble in methanol (B129727) and sparingly soluble in water when heated.[4][9] |
Synthesis and Handling
Experimental Protocol: Synthesis of Sodium Ethanethiolate
Sodium ethanethiolate can be synthesized by the reaction of ethanethiol with a strong sodium base, such as sodium metal or sodium hydride.[1][9] The following protocol is adapted from a literature procedure using sodium metal.[10]
Materials:
-
Anhydrous diethyl ether
-
Sodium metal
-
Ethanethiol
-
Argon gas supply
-
100 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser
Procedure:
-
Under a protective atmosphere of argon, add 40 mL of fresh, dry diethyl ether and 1.15 g (50 mmol) of metallic sodium to the 100 mL reaction flask.[10]
-
While stirring the mixture at room temperature, slowly add 4.07 mL (55 mmol) of ethanethiol dropwise from the dropping funnel.[10]
-
Continue stirring the reaction mixture for 4 hours at room temperature. The reaction is complete when the metallic sodium has completely disappeared, and a large amount of white precipitate (sodium ethanethiolate) has formed.[10]
-
Remove the excess diethyl ether and any unreacted ethanethiol under reduced pressure.[10]
-
The resulting white powder is sodium ethanethiolate. A typical yield is approximately 3.88 g (92.4%).[10]
Handling and Storage
Sodium ethanethiolate is a corrosive and water-reactive substance.[5] It should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety goggles, should be worn.[4] It is sensitive to air and moisture and should be stored under an inert atmosphere at room temperature.[4] Contact with water liberates toxic and flammable vapors.[4]
Key Chemical Reactions and Applications
The potent nucleophilicity of the ethanethiolate anion makes sodium ethanethiolate a valuable reagent in several key organic transformations.[2]
Nucleophilic Substitution: Synthesis of Thioethers
A primary application of sodium ethanethiolate is in Sₙ2 reactions with alkyl halides to form ethyl thioethers.[2] This reaction is a fundamental method for constructing carbon-sulfur bonds.[3]
General Reaction Scheme: R-X + CH₃CH₂SNa → R-SCH₂CH₃ + NaX (where R = alkyl group, X = halogen)
Experimental Protocol: Synthesis of 1,2-bis(ethylthio)benzene
The following is a representative protocol for a nucleophilic aromatic substitution reaction, which demonstrates the potent nucleophilicity of sodium ethanethiolate.[10]
Materials:
-
Sodium ethanethiolate
-
N,N-Dimethylformamide (DMF), chromatographically pure
-
o-Dichlorobenzene
-
Distilled water
-
n-Hexane
-
Argon gas supply
-
100 mL reaction flask with a side neck, equipped with a magnetic stirrer and condenser
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Under an argon atmosphere, place 1.68 g (20 mmol) of sodium ethanethiolate into the 100 mL reaction flask.[10]
-
Add 40 mL of chromatographically pure DMF to the flask.[10]
-
Add 0.57 mL (5 mmol) of o-dichlorobenzene to the reaction mixture.[10]
-
Heat the mixture to 130°C and stir for 12 hours.[10]
-
After 12 hours, stop the reaction and allow the mixture to cool to room temperature.[10]
-
Add 60 mL of distilled water to the reaction mixture and extract with n-hexane (4 x 50 mL).[10]
-
Combine the organic phases, concentrate the solvent, and purify the crude product by silica gel column chromatography (eluent: petroleum ether) to yield 1,2-bis(ethylthio)benzene. A typical yield is 878 mg (88.7%).[10]
Cleavage of Aryl Methyl Ethers
Sodium ethanethiolate is an effective reagent for the demethylation of aryl methyl ethers, a crucial deprotection step in the synthesis of phenols.[3][11] This reaction proceeds via a nucleophilic attack of the thiolate on the methyl group of the ether.[2]
General Reaction Scheme: Ar-OCH₃ + CH₃CH₂SNa → Ar-ONa + CH₃SCH₂CH₃ (followed by acidic workup to yield Ar-OH)
Experimental Protocol: General Procedure for Demethylation of Aryl Methyl Ethers
This generalized protocol is based on literature procedures for the demethylation of aryl methyl ethers using thiolates in DMF.[11]
Materials:
-
Aryl methyl ether
-
Sodium ethanethiolate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Appropriate acid for workup (e.g., dilute HCl)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Reaction vessel with condenser and magnetic stirrer
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the aryl methyl ether in anhydrous DMF.
-
Add an excess (typically 2-5 equivalents) of sodium ethanethiolate to the solution.
-
Heat the reaction mixture to reflux (or a temperature determined by substrate reactivity, often >100°C) and monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).[11]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with a suitable acid (e.g., 1 M HCl) to protonate the resulting phenoxide.
-
Extract the product into an organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude phenol product by an appropriate method, such as column chromatography or recrystallization.
Safety Information
Sodium ethanethiolate is a hazardous chemical that requires careful handling.
Table 3: Hazard Identification and Safety Precautions
| Hazard | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage (H314).[5] | Wear protective gloves, protective clothing, eye protection, and face protection.[4] |
| Reactivity with Water | Reacts violently with water to liberate toxic and flammable gas.[4][5] | Keep away from moisture. Store in a dry, well-ventilated place.[4] |
| Inhalation | May cause corrosive injuries to the upper respiratory tract and lungs.[5] | Handle in a fume hood or with adequate ventilation.[4] |
In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[4] For fires, use dry chemical, carbon dioxide, or chemical foam extinguishers.[4]
Conclusion
Sodium ethanethiolate is a powerful and versatile reagent with significant applications in organic synthesis, particularly for the formation of thioethers and the cleavage of aryl methyl ethers. Its strong nucleophilic character makes it an indispensable tool for researchers and professionals in drug development and the fine chemical industry. A thorough understanding of its properties, combined with strict adherence to safe handling protocols, is essential for its effective and safe utilization in the laboratory.
References
- 1. Sodium ethanethiolate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. 811-51-8 CAS MSDS (SODIUM ETHANETHIOLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Sodium ethanethiolate | C2H5NaS | CID 4459711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 811-51-8: sodium ethanethiolate | CymitQuimica [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. chembk.com [chembk.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]
